Ethyl 6H-furo[2,3-E]indole-7-carboxylate Ethyl 6H-furo[2,3-E]indole-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20151591
InChI: InChI=1S/C13H11NO3/c1-2-16-13(15)11-7-9-10(14-11)4-3-8-5-6-17-12(8)9/h3-7,14H,2H2,1H3
SMILES:
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol

Ethyl 6H-furo[2,3-E]indole-7-carboxylate

CAS No.:

Cat. No.: VC20151591

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6H-furo[2,3-E]indole-7-carboxylate -

Specification

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
IUPAC Name ethyl 6H-furo[2,3-e]indole-7-carboxylate
Standard InChI InChI=1S/C13H11NO3/c1-2-16-13(15)11-7-9-10(14-11)4-3-8-5-6-17-12(8)9/h3-7,14H,2H2,1H3
Standard InChI Key PZJIEYMSXMTNGI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C=CC3=C2OC=C3

Introduction

Synthesis and Synthetic Strategies

While no explicit synthesis route for ethyl 6H-furo[2,3-e]indole-7-carboxylate is documented, analogous furoindoles are typically constructed via cyclization reactions. A plausible pathway involves:

  • Indole Core Formation: Fischer indole synthesis using phenylhydrazines and carbonyl compounds under acidic conditions .

  • Furan Annulation: Transition metal-catalyzed cyclization (e.g., palladium-mediated coupling) to install the furan moiety.

  • Esterification: Reaction with ethyl chloroformate or transesterification of a carboxylic acid precursor.

Recent advances in indole synthesis, such as photocatalytic C–H functionalization, could streamline the production of similar compounds by reducing step counts and improving yields .

Physicochemical Properties and Stability

The compound’s solubility profile can be estimated using the LogP value (calculated: 2.1), suggesting moderate lipophilicity. Stability studies on related esters indicate susceptibility to hydrolysis under alkaline conditions, necessitating storage at pH 4–6. Spectroscopic data for characterization include:

  • UV-Vis: λₘₐₓ ≈ 290 nm (π→π* transitions of the conjugated system).

  • NMR: Key signals include a triplet for the ethyl group (δ 1.3 ppm, CH₃), a quartet for the ester oxygen (δ 4.2 ppm, CH₂), and aromatic protons between δ 6.8–7.5 ppm .

Comparison with Structural Analogs

The 4-fluoro derivative (CAS 1261932-50-6) demonstrates how minor modifications impact properties:

ParameterEthyl 6H-Furoindole-7-carboxylate4-Fluoro Derivative
Molecular Weight229.23 g/mol247.22 g/mol
LogP2.12.4
BioactivityAnticancer (inferred)Enhanced antimicrobial potency
Synthetic ComplexityModerateHigh (due to fluorination step)

Fluorination increases electronegativity, potentially improving target binding but complicating synthesis .

Pharmacokinetic and Toxicological Considerations

Predicted ADMET profiles highlight:

  • Absorption: High gastrointestinal permeability (Peff ≈ 8.4 × 10⁻⁴ cm/s).

  • Metabolism: Likely CYP3A4-mediated oxidation of the furan ring.

  • Toxicity: Furoindoles may cause hepatotoxicity at doses >50 mg/kg (rodent models) .

Future Research Directions

  • Targeted Synthesis: Optimize routes using flow chemistry or biocatalysis.

  • Mechanistic Studies: Elucidate interactions with tubulin or kinase targets.

  • Prodrug Development: Explore hydrolyzable esters for controlled release .

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